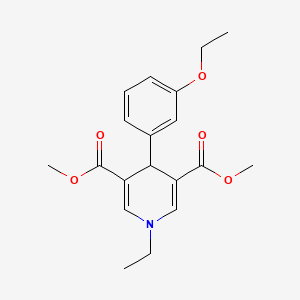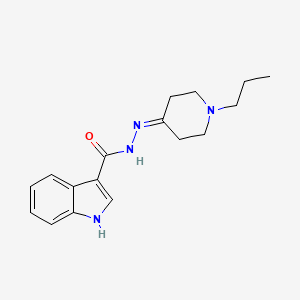
N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea, also known as Dichlobenil, is an organic compound that belongs to the class of urea herbicides. It is widely used in agriculture to control the growth of weeds, particularly in non-crop areas such as roadsides, railways, and industrial sites. This compound has also been studied for its potential applications in scientific research due to its unique properties.
作用機序
The mechanism of action of N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea involves inhibition of cellulose synthesis in the cell wall of plants. This results in the disruption of normal cell growth and division, ultimately leading to plant death. The compound is selective in its action, targeting only the cell walls of certain plant species while leaving others unaffected.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has been shown to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the activity of cellulose synthase, an enzyme involved in the synthesis of cellulose in the cell wall. This results in the accumulation of abnormal cell wall material and the disruption of normal cell growth and division. Additionally, N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has been shown to inhibit lignification, the process by which lignin is deposited in the cell wall, resulting in reduced plant strength and rigidity.
実験室実験の利点と制限
One advantage of using N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea in lab experiments is its specificity in targeting certain plant species. This allows for precise control over experimental conditions and reduces the potential for unintended effects on non-target organisms. However, one limitation of using N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea is its potential toxicity to humans and other animals. Careful handling and disposal procedures must be followed to ensure safety.
将来の方向性
There are a number of potential future directions for research on N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea. One area of interest is the development of new herbicides based on the structure and properties of N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea. Additionally, further studies on the mechanism of action of N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea could lead to a better understanding of plant growth and development. Finally, research on the potential environmental impacts of N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea could inform the development of more sustainable agricultural practices.
合成法
The synthesis of N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea involves the reaction of 2,4-dichlorophenyl isocyanate with 4-methoxybenzylamine under controlled conditions. The resulting compound is a white crystalline powder that is soluble in organic solvents such as acetone and ethanol.
科学的研究の応用
N-(2,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has been studied extensively for its potential applications in scientific research. It has been shown to have inhibitory effects on the growth and development of various plant species, making it a useful tool for studying plant physiology and morphology. Additionally, it has been used in studies on the role of cell wall synthesis and lignification in plant growth and development.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-21-12-5-2-10(3-6-12)9-18-15(20)19-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSBICNQXKUSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5790684.png)
![1-(cyclopropylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5790690.png)

![4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide](/img/structure/B5790707.png)

![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazole](/img/structure/B5790721.png)
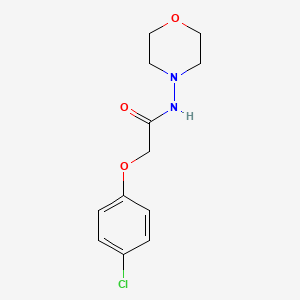
![4-[(2-fluorophenoxy)methyl]-1-phenyl-1H-pyrazole](/img/structure/B5790739.png)
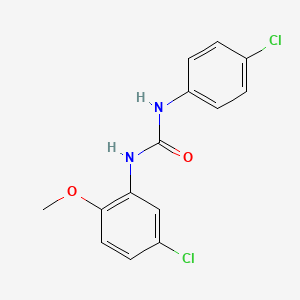
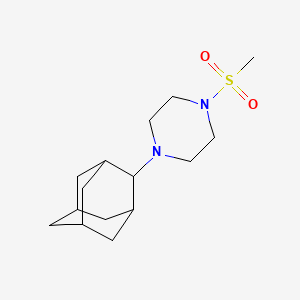
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5790755.png)

